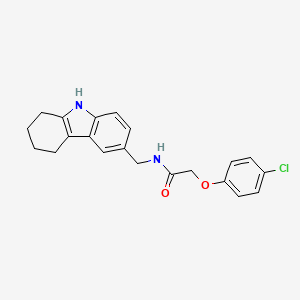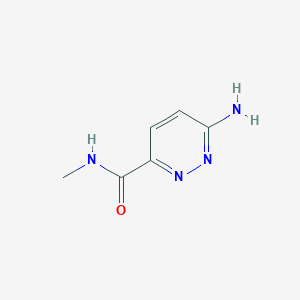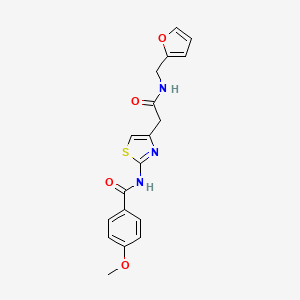
2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves multiple steps, starting from basic aromatic compounds and proceeding through various chemical transformations. For instance, the synthesis of related benzimidazole derivatives begins with the formation of 2-(4-chlorophenyl)benzimidazole-1-yl acetamides, which are then further modified to obtain the desired compounds with antioxidant properties . Similarly, the synthesis of oxadiazole derivatives involves the conversion of aromatic acids into esters, hydrazides, and then oxadiazole thiols, which are finally reacted with bromoacetamides to yield the target compounds . Another related synthesis pathway includes the use of 4-chlorophenoxyacetic acid as a precursor, which is esterified and then converted through several steps to obtain N-substituted oxadiazole acetamides with antibacterial and anti-enzymatic properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. For example, the structure of N-substituted oxadiazole derivatives was confirmed by spectral analysis, which is crucial for understanding the relationship between structure and biological activity . Similarly, the structure of imidazolin-5-one compounds was determined by IR, 1H-NMR, and MS spectral data, providing insights into the cyclization process of acrylohydrazides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various functional groups. The reactions include esterification, hydrazide formation, ring closure, and substitution reactions, which are carefully controlled to achieve the desired modifications on the core structures . The reactivity of different intermediates plays a crucial role in the successful synthesis of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenoxy groups and other substituents affects properties such as solubility, melting points, and stability. The antioxidant properties of benzimidazole derivatives, for instance, were evaluated through in vitro assays, demonstrating significant effects in lipid peroxidation and free radical scavenging tests . The biological screening of oxadiazole derivatives against various enzymes also provides information about their chemical reactivity and potential as therapeutic agents .
Relevant Case Studies
The synthesized compounds have been evaluated in various biological assays to determine their potential applications. For example, the benzimidazole derivatives showed significant antioxidant effects, which could be relevant in the context of diseases associated with oxidative stress . The oxadiazole derivatives were found to have antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their potential as antibacterial agents . These case studies highlight the importance of chemical synthesis in the development of new therapeutic agents with specific biological activities.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The research conducted by Mary et al. (2020) involved the synthesis and study of molecules similar in structure to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide. These compounds were analyzed for their vibrational spectra and electronic properties. They demonstrated potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection. The study also explored their non-linear optical (NLO) activity and natural bond orbital analysis, offering insights into various possible intramolecular interactions (Mary et al., 2020).
Synthesis and Anticonvulsant Activity Evaluation
El Kayal et al. (2022) synthesized derivatives of a compound structurally related to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide. The study focused on their affinity to GABAergic biotargets and anticonvulsant activity using a PTZ-induced seizures model in mice. Molecular docking was used to predict the activity of these compounds, which did not show significant anticonvulsant activity, but provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).
Antibacterial Activity and QSAR Studies
Desai et al. (2008) conducted a study on compounds structurally similar to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide, evaluating their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds were carried out, indicating the positive contribution of bulkier substituents, which increased hydrophobicity or steric bulk character (Desai et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXKPCXZASXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)
![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)